molecular formula C10H13ClMg B8751911 Magnesium, chloro(4-phenylbutyl)-

Magnesium, chloro(4-phenylbutyl)-

Cat. No.: B8751911
M. Wt: 192.97 g/mol
InChI Key: VWVKGZNUWQTKPD-UHFFFAOYSA-M
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Description

"Magnesium, chloro(4-phenylbutyl)-" is an organomagnesium compound classified as a Grignard reagent. Its structure consists of a magnesium atom bonded to a chlorine atom and a 4-phenylbutyl group (C₆H₅-(CH₂)₃-CH₂-). Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds. The 4-phenylbutyl substituent introduces steric bulk and aromaticity, which influence reactivity and selectivity in reactions.

Properties

Molecular Formula

C10H13ClMg

Molecular Weight

192.97 g/mol

IUPAC Name

magnesium;butylbenzene;chloride

InChI

InChI=1S/C10H13.ClH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h4-6,8-9H,1-3,7H2;1H;/q-1;;+2/p-1

InChI Key

VWVKGZNUWQTKPD-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCC1=CC=CC=C1.[Mg+2].[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

(4-(Trifluoromethyl)phenyl)magnesium chloride (CAS 2923-41-3): Features a trifluoromethyl (-CF₃) group on the phenyl ring, introducing strong electron-withdrawing effects.

Phenylmagnesium chloride (CAS 100-59-4): A simple Grignard reagent with an unsubstituted phenyl group.

Benzylmagnesium chloride (CAS 501-53-1): Contains a benzyl group (-CH₂C₆H₅), offering moderate steric bulk.

Data Table:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Type Electronic Effect
Magnesium, chloro(4-phenylbutyl)- N/A C₁₀H₁₃ClMg ~188.95 (calc) 4-phenylbutyl Mild electron-donating (alkyl chain)
(4-(Trifluoromethyl)phenyl)MgCl 2923-41-3 C₇H₄ClF₃Mg 204.86 CF₃-substituted phenyl Strong electron-withdrawing
Phenylmagnesium chloride 100-59-4 C₆H₅ClMg 148.86 Phenyl Neutral (aromatic ring)
Benzylmagnesium chloride 501-53-1 C₇H₇ClMg 162.89 Benzyl Mild electron-donating

Structural Insights:

  • Electronic Effects: The alkyl chain in the 4-phenylbutyl group donates electrons weakly, enhancing nucleophilicity slightly. In contrast, the -CF₃ group in (4-(trifluoromethyl)phenyl)MgCl diminishes reactivity due to electron withdrawal .

Stability and Handling

  • Moisture Sensitivity: All Grignard reagents are moisture-sensitive. The 4-phenylbutyl group’s bulk may marginally improve stability by shielding the Mg center.
  • Storage: Typically stored in anhydrous solvents (e.g., THF, diethyl ether) under inert atmospheres.

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